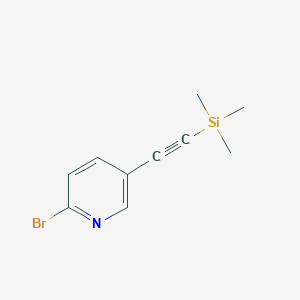
2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane
Übersicht
Beschreibung
2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane is a heterocyclic organic compound with the molecular formula C10H12BrNSi. It is a derivative of pyridine, featuring a bromine atom at the 2-position and a trimethylsilylethynyl group at the 5-position. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane typically involves the bromination of 5-(trimethylsilylethynyl)pyridine. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The trimethylsilylethynyl group can participate in coupling reactions such as Sonogashira coupling, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts.
Coupling Reactions: Typical reagents include palladium catalysts (Pd(PPh3)4), copper iodide (CuI), and bases such as triethylamine (Et3N).
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include aryl or vinyl-substituted pyridines.
Wissenschaftliche Forschungsanwendungen
2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: The compound is explored for its potential in drug discovery and development.
Industry: It is used in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the trimethylsilylethynyl group can participate in coupling reactions. These reactions are facilitated by the electronic properties of the pyridine ring, which influence the reactivity of the substituents .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-methylpyridine: Similar in structure but with a methyl group instead of a trimethylsilylethynyl group.
5-Bromo-3-(trimethylsilyl)ethynylpyridin-2-amine: Contains an amine group at the 2-position.
Uniqueness: 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane is unique due to the presence of both a bromine atom and a trimethylsilylethynyl group, which confer distinct reactivity and applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
465521-20-4 |
|---|---|
Molekularformel |
C10H12BrNSi |
Molekulargewicht |
254.20 g/mol |
IUPAC-Name |
2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H12BrNSi/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3 |
InChI-Schlüssel |
ALBWBSINXNTKEN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














